Tozasertib
Overview
Description
Tozasertib, also known as VX-680, is an aurora inhibitor . It is a N-arylpiperazine with the IUPAC name N - [4- ( {4- (4-Methylpiperazin-1-yl)-6- [ (5-methyl-1 H -pyrazol-3-yl)amino]pyrimidin-2-yl}sulfanyl)phenyl]cyclopropanecarboxamide . It is an anticancer chemotherapeutic pan-aurora kinase (AurK) inhibitor that also inhibits FMS-like tyrosine kinase 3 (FLT3) and Abl .
Molecular Structure Analysis
Tozasertib has a molecular formula of C23H28N8OS and a molecular weight of 464.59 g/mol . The InChIKey of Tozasertib is GCIKSSRWRFVXBI-UHFFFAOYSA-N . The structure of Tozasertib is a pyrimidine derivative .Chemical Reactions Analysis
Tozasertib has been found to inhibit RIPK1-dependent necroptosis and block cytokinesis in cells . It has also been found to induce cell cycle arrest, increase mitochondrial permeability and reactive oxygen species generation, inhibit cell growth and migration, and promote cellular senescence and pro-apoptotic activity .Physical And Chemical Properties Analysis
Tozasertib has a molar mass of 464.59 g·mol −1 . More detailed physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Neuroprotection and Brain Injury Recovery
Tozasertib has been identified as having neuroprotective qualities, particularly in the context of brain injuries. A study found that tozasertib attenuates neuronal apoptosis and improves outcomes through mechanisms involving the DLK/JIP3/MA2K7/JNK pathway, particularly after early brain injury following subarachnoid hemorrhage (SAH) in rats. The research revealed that tozasertib reduces neuronal apoptosis, brain edema, and improves neurobehavioral deficits after SAH, indicating its potential in neuroprotective therapy (Yin et al., 2016).
Cancer Treatment and Drug Resistance
Tozasertib's properties extend to cancer treatment, where it's identified as an inhibitor with potential antitumor activity. Its mechanism involves binding to and inhibiting Aurora kinases (AKs), which are essential for various stages of mitotic progression, thereby inducing apoptosis in tumor cells where AKs are overexpressed. This makes tozasertib a significant component in the treatment of cancers, such as Ewing's sarcoma, where it displays unique nanomolar efficacy. The compound shows a specific vulnerability towards Ewing's sarcoma when combined with chemotherapy drugs like etoposide and doxorubicin, suggesting its importance in developing targeted therapeutic strategies (Winter et al., 2011).
Furthermore, tozasertib's application in overcoming drug resistance, particularly in glioma, has been recognized. Studies indicate that tozasertib, a pan‐aurora kinase inhibitor, induces cell cycle arrest and promotes cellular senescence and pro‐apoptotic activity. However, resistance to tozasertib can develop, leading to the upregulation of pyruvate dehydrogenase kinase isoenzyme 4 (PDK4), which in turn inhibits pyruvate dehydrogenase (PDH) activity. Inhibition of PDK, specifically with dichloroacetate, has shown potential in reversing tozasertib resistance in glioma cell lines (Jane et al., 2020).
Pain Management
In the field of pain management, tozasertib has demonstrated potential in attenuating neuropathic pain. Studies illustrate that tozasertib interferes with Aurora kinase and KIF11 mediated nociception, indicating its role in managing neuropathic pain. The findings suggest that tozasertib treatment significantly attenuates lipopolysaccharide (LPS)-induced increase in oxidonitrosative stress and kif11 overexpression, offering a promising avenue for neuropathic pain management (Uniyal et al., 2021).
Metabolism and Drug Interaction
Tozasertib's interaction with human flavin-containing monooxygenase 3 (hFMO3) has been studied to understand its metabolism and interaction with other drugs. The research indicates significant differences in the metabolism of tozasertib by the wild-type hFMO3 and its polymorphic variant V257M, affecting the therapeutic effects of the drug. This highlights the importance of understanding individual genetic variations in drug metabolism and therapy outcomes (Catucci et al., 2013).
Safety And Hazards
Future Directions
Tozasertib has shown promising results in clinical trials but has not gained Food and Drug Administration (FDA) approval . It has been suggested that Tozasertib may be a potential drug, targeting mast cell activation, to treat allergic diseases or mastocytosis . Furthermore, Tozasertib and its analogues have been suggested as potential targets for further development of Aurora-A kinase inhibitors as anticancer molecules .
properties
IUPAC Name |
N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8OS/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIKSSRWRFVXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213609 | |
Record name | Tozasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tozasertib | |
CAS RN |
639089-54-6 | |
Record name | Tozasertib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=639089-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tozasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639089546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tozasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOZASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234335M86K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.